(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)
Brand Name: Vulcanchem
CAS No.: 24293-41-2
VCID: VC18424442
InChI: InChI=1S/C19H32O4S2/c1-19(2,13-3-7-15(8-4-13)22-17(20)11-24)14-5-9-16(10-6-14)23-18(21)12-25/h13-16,24-25H,3-12H2,1-2H3
SMILES:
Molecular Formula: C19H32O4S2
Molecular Weight: 388.6 g/mol

(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)

CAS No.: 24293-41-2

Cat. No.: VC18424442

Molecular Formula: C19H32O4S2

Molecular Weight: 388.6 g/mol

* For research use only. Not for human or veterinary use.

(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) - 24293-41-2

Specification

CAS No. 24293-41-2
Molecular Formula C19H32O4S2
Molecular Weight 388.6 g/mol
IUPAC Name [4-[2-[4-(2-sulfanylacetyl)oxycyclohexyl]propan-2-yl]cyclohexyl] 2-sulfanylacetate
Standard InChI InChI=1S/C19H32O4S2/c1-19(2,13-3-7-15(8-4-13)22-17(20)11-24)14-5-9-16(10-6-14)23-18(21)12-25/h13-16,24-25H,3-12H2,1-2H3
Standard InChI Key ZTFAPZCGOKGJRX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1CCC(CC1)OC(=O)CS)C2CCC(CC2)OC(=O)CS

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central 1-methylethylidene group ((CH3)2C=\text{(CH}_3\text{)}_2\text{C=}) bridging two cyclohexane rings at the 4,1-positions. Each cyclohexane moiety is esterified with a mercaptoacetate group (HS-CH2CO-O-\text{HS-CH}_2\text{CO-O-}), resulting in a symmetrical dimeric configuration. This design enhances thermal stability while providing dual thiol (-SH) functional groups for subsequent reactions.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight388.6 g/mol
CAS Registry Number24293-41-2
EINECS Number246-130-3
SolubilityLikely soluble in organic solvents (e.g., THF, DCM)
StabilityHydrolytically stable; sensitive to oxidative conditions

The presence of ester and thiol groups dictates reactivity toward nucleophiles (e.g., amines, epoxides) and susceptibility to oxidation, necessitating inert storage conditions.

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, analogous compounds suggest a multi-step process:

  • Cyclohexane Derivative Preparation: 1-Methylethylidene-bis(4,1-cyclohexanediol) is synthesized via acid-catalyzed condensation of cyclohexanediol with acetone.

  • Esterification: The diol intermediate undergoes esterification with mercaptoacetic acid (HS-CH2COOH\text{HS-CH}_2\text{COOH}) under Dean-Stark conditions to remove water, yielding the target bis(mercaptoacetate).

Industrial-Scale Manufacturing

Suppliers such as Parchem and PINPOOLS produce the compound in kilogram quantities, adhering to Good Manufacturing Practices (GMP) for specialty chemicals. Purification typically involves recrystallization or column chromatography to achieve >95% purity, as verified by HPLC.

Applications in Material Science

Polymer Crosslinking

The dual thiol groups enable thiol-ene click chemistry, facilitating rapid crosslinking in polymer networks. For example, in epoxy resins, the compound acts as a chain extender, improving tensile strength and thermal resistance.

Adhesive Formulations

In polyurethane adhesives, it serves as a latent curing agent, reacting with isocyanate groups upon heating to form thiourethane linkages. This application exploits the compound’s delayed reactivity, enhancing pot life during processing.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water/0.1% phosphoric acid) resolves the compound at ~12.3 minutes. For MS compatibility, phosphoric acid is replaced with 0.1% formic acid, enabling accurate mass confirmation (m/zm/z 389.2 for [M+H]+^+ ).

Spectroscopic Analysis

  • IR: Strong absorbance at 2550 cm1^{-1} (S-H stretch), 1730 cm1^{-1} (ester C=O).

  • 1^1H NMR: δ 1.2–1.4 (m, cyclohexane CH2_2), δ 3.3 (s, SH, exchangeable), δ 4.1–4.3 (m, ester OCH2_2).

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